

### Frax486: A Technical Guide to a Novel p21-Activated Kinase (PAK) Inhibitor

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Compound of Interest		
Compound Name:	Frax486	
Cat. No.:	B15605124	Get Quote

#### **Abstract**

**Frax486** is a potent, brain-penetrant, small-molecule inhibitor of Group I p21-activated kinases (PAKs). Discovered through high-throughput screening, this compound has demonstrated significant therapeutic potential in preclinical models of both neurological disorders and cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **Frax486**, with a focus on its application in Fragile X syndrome (FXS) and triple-negative breast cancer (TNBC). Detailed experimental methodologies, quantitative data, and signaling pathway visualizations are presented to support researchers and drug development professionals in understanding and potentially advancing this promising therapeutic candidate.

# Discovery and Mechanism of Action Discovery

**Frax486** was identified through a high-throughput screen of a kinase-focused library of 12,000 small molecules.[1] The screen aimed to identify inhibitors of Group I PAKs (PAK1, PAK2, and PAK3).[1] The initial hits from this screen, which used IMAP (Immobilized Metal Affinity for Phosphochemicals) technology in a FRET-based assay, were further optimized through a structure-activity relationship (SAR) approach to yield **Frax486**.[1]

### **Mechanism of Action**



**Frax486** is a selective inhibitor of Group I PAKs, with nanomolar potency against PAK1, PAK2, and PAK3, and significantly lower activity against the Group II PAK member, PAK4.[2] PAKs are serine/threonine kinases that act as key downstream effectors of the Rho GTPases, Rac1 and Cdc42.[3] By inhibiting Group I PAKs, **Frax486** modulates the actin cytoskeleton dynamics.[2] [3] This mechanism is central to its therapeutic effects in various disease models.

# Quantitative Data In Vitro Kinase Inhibitory Activity

The inhibitory activity of **Frax486** against PAK isoforms was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase	IC50 (nM)
PAK1	8.25[1]
PAK2	39.5[1]
PAK3	55.3[1]
PAK4	779[1]

#### **Pharmacokinetics in Mice**

Pharmacokinetic studies of **Frax486** were conducted in FVB.129P2 mice following a single subcutaneous (s.c.) injection of 20 mg/kg. Plasma and brain concentrations were measured at various time points.

Time Point	Mean Plasma Concentration (ng/mL)	Mean Brain Concentration (ng/g)
15 min	>100	~100
1 hour	>100	155 ± 25.5
8 hours	>100	~951
18 hours	>100	~951
24 hours	<100	~600



Data adapted from Dolan et al., 2013.[1]

Daily administration of 20 mg/kg **Frax486** via s.c. injection for up to 5 days resulted in steady-state levels of the compound in the brain.[1]

## Preclinical Efficacy Fragile X Syndrome (FXS)

In the Fmr1 knockout (KO) mouse model of FXS, **Frax486** has been shown to rescue multiple behavioral and neurological phenotypes.

- Audiogenic Seizures: A single dose of Frax486 significantly reduced the incidence of sound-induced seizures. A 20 mg/kg dose decreased seizure susceptibility from 100% in vehicle-treated mice to 25%.[1]
- Hyperactivity and Repetitive Behaviors: Five days of treatment with Frax486 reversed hyperactivity and reduced repetitive movements in Fmr1 KO mice.[4]
- Dendritic Spine Abnormalities: Frax486 treatment rescued the increased dendritic spine density observed in cortical neurons of Fmr1 KO mice.[1]

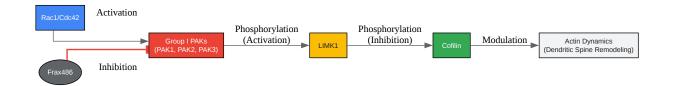
### **Triple-Negative Breast Cancer (TNBC)**

Frax486 has demonstrated anti-metastatic potential in preclinical models of TNBC.

- In Vitro Studies: In TNBC cell lines (MDA-MB-231 and E0771), Frax486 inhibited cell migration and invasion.[5]
- Mechanism in TNBC: Frax486 was found to inhibit autophagy in TNBC cells by targeting PAK2. This leads to the ubiquitination and proteasomal degradation of STX17, a protein involved in autophagosome-lysosome fusion. The inhibition of autophagy results in the upregulation of E-cadherin, an epithelial marker, thereby suppressing the epithelial-mesenchymal transition (EMT) and metastasis.[5][6][7]

## Signaling Pathways and Experimental Workflows PAK Signaling Pathway in Dendritic Spine Remodeling



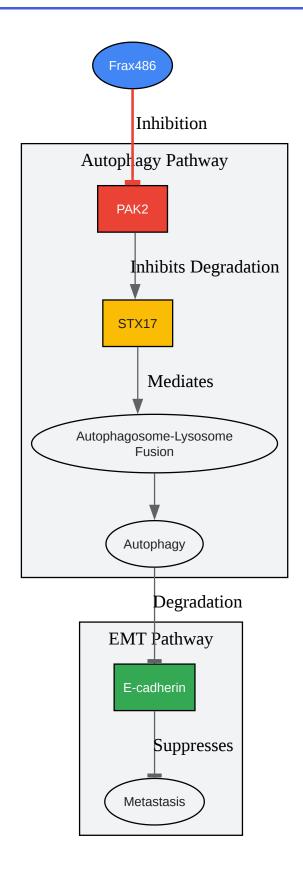


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Caption: Frax486 inhibits Group I PAKs, modulating actin dynamics.

#### Frax486 Mechanism of Action in TNBC





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